1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This could involve the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Alkylation: The pyridazinone core can be alkylated with a benzyl halide to introduce the benzyl group.
Urea formation: The final step might involve the reaction of the alkylated pyridazinone with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
- 1-benzyl-3-(3-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)propyl)urea
Uniqueness
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-8-10-19(11-9-17)20-12-13-21(27)26(25-20)15-5-14-23-22(28)24-16-18-6-3-2-4-7-18/h2-4,6-13H,5,14-16H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCXMXUSYCZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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